molecular formula C9H7NS B11918124 6-Vinylbenzo[d]thiazole CAS No. 1158749-45-1

6-Vinylbenzo[d]thiazole

Cat. No.: B11918124
CAS No.: 1158749-45-1
M. Wt: 161.23 g/mol
InChI Key: KHPUDVBMCPZAQV-UHFFFAOYSA-N
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Description

6-Vinylbenzo[d]thiazole is a heterocyclic aromatic compound that features a benzene ring fused to a thiazole ring with a vinyl group at the 6th position. This compound is part of the benzothiazole family, which is known for its diverse applications in medicinal chemistry, materials science, and industrial chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Vinylbenzo[d]thiazole typically involves the cyclization of 2-aminobenzenethiol with a suitable aldehyde or ketone under acidic or basic conditions. One common method is the condensation of 2-aminobenzenethiol with acetaldehyde, followed by cyclization to form the thiazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid .

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis or continuous flow reactors. These methods can enhance reaction rates and yields while minimizing by-products and energy consumption .

Chemical Reactions Analysis

Types of Reactions: 6-Vinylbenzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Vinylbenzo[d]thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Vinylbenzo[d]thiazole involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Uniqueness: 6-Vinylbenzo[d]thiazole is unique due to the presence of the vinyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for developing new materials and pharmaceuticals .

Properties

CAS No.

1158749-45-1

Molecular Formula

C9H7NS

Molecular Weight

161.23 g/mol

IUPAC Name

6-ethenyl-1,3-benzothiazole

InChI

InChI=1S/C9H7NS/c1-2-7-3-4-8-9(5-7)11-6-10-8/h2-6H,1H2

InChI Key

KHPUDVBMCPZAQV-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC2=C(C=C1)N=CS2

Origin of Product

United States

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